
1-(4-Hydroxybenzyl)imidazole
Overview
Description
1-(4-Hydroxybenzyl)imidazole is an imidazole derivative featuring a hydroxybenzyl group at the 1-position of the imidazole ring. Imidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.
Pharmacokinetics
In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .
Biological Activity
1-(4-Hydroxybenzyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by an imidazole ring substituted with a 4-hydroxybenzyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity through various mechanisms, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and diabetes.
- Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, comparable to standard antibiotics.
Pathogen | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 18 |
Escherichia coli | 12 | Ampicillin | 16 |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, indicating its potential use in reducing oxidative damage in biological systems.
Case Studies
- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as a chemotherapeutic agent.
- Diabetes Management : Another research explored the anti-diabetic properties of the compound. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models, highlighting its therapeutic potential for managing diabetes.
Comparative Analysis with Related Compounds
This compound shows promising biological activities compared to other imidazole derivatives. For instance:
Compound | Activity Type | Effectiveness |
---|---|---|
This compound | Antimicrobial | Moderate |
2-Aryl-1-hydroxyimidazoles | Antiviral | High |
Imidazole derivatives | Antifungal | Variable |
Scientific Research Applications
Medicinal Applications
1-(4-Hydroxybenzyl)imidazole has garnered attention for its pharmacological properties . Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies using the disk diffusion method demonstrated significant inhibition zones, indicating potent antibacterial properties .
- Anticancer Activity : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in different cancer types, making it a candidate for further development as an anticancer agent .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a versatile building block:
- Functional Group Transformations : The compound can undergo various chemical transformations to yield derivatives with enhanced biological activities. For example, modifications at the imidazole ring can lead to compounds with improved potency against specific targets .
- Catalysis : It has been utilized as a catalyst in organic synthesis, demonstrating its utility in producing other complex molecules through efficient synthetic routes .
Table 1: Biological Activities of this compound
Activity Type | Target Organisms/Cells | Methodology | Results |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Disk diffusion method | Inhibition zone: 32 mm |
Anticancer | Various cancer cell lines | Cytotoxicity assays | IC50 values < 10 µM |
Antioxidant | Cell cultures | DPPH radical scavenging assay | Significant scavenging activity |
Table 2: Synthetic Routes Involving this compound
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Oxidation | Ascorbate, Oxygen | 4-Hydroxybenzaldehyde | 85% |
Substitution | Alkyl halides | Various substituted imidazoles | 70-90% |
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Cytotoxicity Against Cancer Cells : A study explored the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects and potential mechanisms involving apoptosis induction.
- Antimicrobial Efficacy : Research demonstrated that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new therapeutic agents .
- Synthetic Applications : Investigations into synthetic methodologies utilizing this compound have led to the development of novel compounds with improved pharmacological profiles, showcasing its versatility in medicinal chemistry .
Q & A
Q. Basic: What are the common synthetic routes for 1-(4-Hydroxybenzyl)imidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
this compound can be synthesized via copper-catalyzed oxidative homocoupling of imidazole derivatives, as demonstrated in Pd-catalyzed regioselective C–H activation protocols. For instance, substituted benzylimidazoles are prepared by reacting imidazole with 4-hydroxybenzyl halides under mild conditions (e.g., Cu(I)/2-pyridonate catalyst systems in DMF at 80°C) . Hydrothermal methods using CdCl₂·2.5H₂O, 4-hydroxybenzoic acid, and imidazole in water at 433 K for 5 days can also yield crystalline derivatives . Optimization includes adjusting solvent polarity (e.g., DMF vs. water), temperature (80–100°C), and catalyst loading (5–10 mol%). Purification via silica gel chromatography or recrystallization improves yields (typically 60–85%) .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Look for imidazole ring protons at δ 7.2–7.8 ppm and aromatic protons from the 4-hydroxybenzyl group at δ 6.7–7.5 ppm. The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) .
- FT-IR : Confirm O–H stretching (3200–3600 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) .
- X-ray crystallography : Resolve intermolecular hydrogen bonds between the hydroxyl group and imidazole N atoms (O–H···N distances ~2.6–2.8 Å) .
Q. Advanced: How does the introduction of a 4-hydroxybenzyl group influence the electronic and steric properties of the imidazole ring, and what implications does this have for reactivity?
Methodological Answer:
The 4-hydroxybenzyl group increases electron density on the imidazole ring via resonance (+M effect), enhancing nucleophilic reactivity at the N1 position. Steric hindrance from the benzyl group restricts access to the C2 position, favoring regioselective modifications (e.g., alkylation at N1 over C2). Crystallographic data show planar imidazole rings with dihedral angles of 10–15° relative to the benzyl group, enabling π-π stacking in supramolecular assemblies . This electronic modulation improves stability in acidic conditions but may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for reactions .
Q. Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural differences (e.g., substituent positions). To address this:
- Standardize assays : Use consistent models (e.g., murine neuroinflammation models for anti-inflammatory activity) .
- Systematic SAR studies : Compare derivatives with varying substituents (e.g., 4-hydroxy vs. 4-methoxybenzyl) to isolate electronic/steric effects .
- Validate purity : Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude confounding impurities .
Q. Basic: What are the recommended protocols for ensuring the purity of this compound in synthetic chemistry research?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) or preparative TLC for small-scale purification .
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for 12 hours to obtain high-purity crystals .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase .
Q. Advanced: In crystallographic studies of this compound derivatives, what are the common challenges in resolving hydrogen bonding networks?
Methodological Answer:
Challenges include:
- Disorder in hydroxyl groups : Address this by constraining O–H distances (0.82 Å) and refining Uiso(H) as 1.5×Ueq(O) .
- Weak H-bonds : Use high-resolution synchrotron data (λ = 0.7 Å) to detect low-electron-density interactions.
- Polymorphism : Screen multiple crystallization solvents (e.g., methanol, DMF/water) to isolate stable polymorphs .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Positional Isomerism of Hydroxyl Groups
- 2-(4-Hydroxy-phenyl)-1H-benzimidazole (Compound 7, ) This benzimidazole derivative has a hydroxyl group at the 4-position of the phenyl ring fused to the imidazole. Unlike 1-(4-Hydroxybenzyl)imidazole, the hydroxyl group is part of the fused benzene ring rather than a benzyl substituent.
- Such derivatives often exhibit enhanced antioxidant activity compared to mono-hydroxylated analogs like this compound .
Halogen-Substituted Analogs
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole ()
Halogen substituents (e.g., Cl, F) introduce electron-withdrawing effects, which can enhance metabolic stability and lipophilicity. The fluorobenzyl group in this compound may improve blood-brain barrier penetration compared to the hydrophilic hydroxybenzyl group in this compound .4-Iodo-1-(4-methoxybenzyl)-1H-imidazole ()
Iodo substituents are bulky and electronically distinct, often used in radiolabeling. The methoxy group in this compound provides moderate electron-donating effects, contrasting with the hydroxyl group’s strong hydrogen-bonding capability in this compound .
Bulkier Substituents
- In contrast, this compound’s smaller substituent may offer better target accessibility .
Physicochemical Properties
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFROCQEWXHIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194643 | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-17-4 | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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